molecular formula C22H29NOS B2682645 N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide CAS No. 329079-47-2

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide

Cat. No.: B2682645
CAS No.: 329079-47-2
M. Wt: 355.54
InChI Key: YOZNJMRKUPMDLY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and 2,3,4,5,6-pentamethylbenzyl chloride.

    Formation of Intermediate: The 3,5-dimethylphenylamine reacts with 2,3,4,5,6-pentamethylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate.

    Acylation: The intermediate is then acylated using acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl linkage.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cleaved products with free amine and thiol groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its reactivity and binding affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide
  • N-ethyl-4-methoxy-N-phenylbenzamide
  • 4-methoxy-N-phenylbenzamide

Uniqueness

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide is unique due to its multiple methyl groups and the presence of a sulfanyl linkage, which confer distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NOS/c1-13-8-14(2)10-20(9-13)23-22(24)12-25-11-21-18(6)16(4)15(3)17(5)19(21)7/h8-10H,11-12H2,1-7H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZNJMRKUPMDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSCC2=C(C(=C(C(=C2C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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